4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Physicochemical profiling Lead optimization Drug-likeness

4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 315694-05-4; molecular formula C21H18N2S2; molecular weight 362.51 g/mol) is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, a scaffold recognized for its broad pharmacological versatility including kinase inhibition, antiviral, antimicrobial, and anticancer activities. The compound features a fused thiophene-pyrimidine bicyclic core bearing methyl groups at positions 5 and 6, and a benzhydrylsulfanyl (diphenylmethylthio) substituent at position 4 — a thioether linkage that distinguishes it from 4-amino, 4-chloro, and 4-piperazinyl analogs commonly explored in medicinal chemistry.

Molecular Formula C21H18N2S2
Molecular Weight 362.5g/mol
CAS No. 315694-05-4
Cat. No. B381102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
CAS315694-05-4
Molecular FormulaC21H18N2S2
Molecular Weight362.5g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC=N2)SC(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C21H18N2S2/c1-14-15(2)24-20-18(14)21(23-13-22-20)25-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3
InChIKeyXOXZHHWBXGMNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 315694-05-4): Structural and Physicochemical Baseline for Procurement Evaluation


4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 315694-05-4; molecular formula C21H18N2S2; molecular weight 362.51 g/mol) is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, a scaffold recognized for its broad pharmacological versatility including kinase inhibition, antiviral, antimicrobial, and anticancer activities [1][2]. The compound features a fused thiophene-pyrimidine bicyclic core bearing methyl groups at positions 5 and 6, and a benzhydrylsulfanyl (diphenylmethylthio) substituent at position 4 — a thioether linkage that distinguishes it from 4-amino, 4-chloro, and 4-piperazinyl analogs commonly explored in medicinal chemistry . Its relatively high molecular weight (362.5 Da) and the presence of two aromatic rings in the benzhydryl moiety predict elevated lipophilicity compared to the parent scaffold (ACD/LogP of the unsubstituted thieno[2,3-d]pyrimidine core = 1.10), which may influence membrane permeability and target binding characteristics . The compound is commercially available at ≥95% purity (catalog number CM875821) for research use .

Why Generic Substitution of 4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 315694-05-4) with In-Class Analogs Is Scientifically Unjustified


Thieno[2,3-d]pyrimidine derivatives cannot be treated as interchangeable procurement items because the nature of the 4-position substituent is a primary determinant of both biological target engagement and physicochemical behavior. The benzhydrylsulfanyl group at position 4 imparts a unique combination of steric bulk (two phenyl rings on a single carbon center), elevated lipophilicity, and a thioether sulfur capable of participating in specific non-covalent interactions (hydrophobic contacts, potential sulfur-π interactions) that are absent in 4-chloro, 4-amino, 4-oxo, or 4-piperazinyl analogs [1][2]. Published SAR studies on thieno[2,3-d]pyrimidine kinase inhibitors demonstrate that even subtle alterations at the 4-position — such as replacing an arylthio group with an arylamino group — can shift kinase selectivity profiles and alter IC50 values by orders of magnitude [3]. Furthermore, the 5,6-dimethyl substitution on the thiophene ring contributes to scaffold rigidity and metabolic stability, and the combination of 5,6-dimethyl groups with a 4-benzhydrylthioether represents a distinct chemotype space within the thienopyrimidine family that is not replicated by the more common 4-amino or 4-chloro building blocks [2][4]. Generic substitution without experimental validation risks loss of target potency, altered selectivity, and unpredictable ADME properties.

Quantitative Differentiation Evidence for 4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 315694-05-4) vs. Closest Structural Analogs


Molecular Weight and Fragment-Based Lipophilicity Differentiation vs. 4-Benzylsulfanyl Analog (CAS 314261-05-7)

The benzhydrylsulfanyl (diphenylmethylthio) group at position 4 imparts substantially higher molecular weight and predicted lipophilicity compared to the corresponding benzylsulfanyl analog. The target compound (C21H18N2S2, MW 362.51 g/mol) carries an additional phenyl ring vs. 4-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine (C15H14N2S2, MW 286.41 g/mol) . Using fragment-based calculation, the benzhydryl group contributes approximately +2.5 log units to the octanol-water partition coefficient relative to a benzyl group, based on the π constant for phenyl substitution (π ≈ 2.5) [1]. The unsubstituted thieno[2,3-d]pyrimidine core has an ACD/LogP of 1.10; the target compound is estimated to have a cLogP in the range of 5.0–6.0, whereas the benzyl analog is predicted at cLogP ≈ 3.5–4.5 . This represents an approximate 30–100-fold difference in theoretical octanol-water partitioning.

Physicochemical profiling Lead optimization Drug-likeness

4-Position Thioether Reactivity: Regioselective Nucleophilic Displacement Potential vs. 4-Chloro Analog (CAS 108831-68-1)

The 4-benzhydrylsulfanyl thioether group offers distinct synthetic utility compared to the widely used 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1; MW 198.67 g/mol) [1]. Published studies on closely related 2,4-disulfanyl-substituted thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives demonstrate that the 4-benzylsulfanyl moiety undergoes selective nucleophilic displacement by secondary amines under mild conditions while leaving other alkylsulfanyl substituents intact [2]. This reactivity is not observed at the 4-position when a chloro leaving group is present, which reacts via SNAr under harsher conditions and with different selectivity [3]. The benzhydrylsulfanyl group, being a benzylic thioether, may undergo similar selective displacement or redox manipulation (oxidation to sulfoxide/sulfone) that is not accessible with the 4-chloro analog, enabling orthogonal late-stage diversification strategies [2]. Conversely, the 4-chloro analog (CAS 108831-68-1, commercially available from multiple vendors) is primarily used as a nucleophilic substitution precursor for introducing amine-based substituents and lacks the thioether-specific chemistry [1].

Synthetic chemistry Late-stage functionalization Derivatization

Scaffold-Level Kinase Inhibitory Potential: Class-Level Evidence from VEGFR-2/BRAF Dual Inhibition SAR

While direct kinase inhibition data for CAS 315694-05-4 are not publicly available, class-level evidence from structurally related 4-substituted thieno[2,3-d]pyrimidines establishes the scaffold's capacity for potent kinase inhibition. El-Gazzar et al. (2022) reported that novel thieno[2,3-d]pyrimidine derivatives 4a and 4b inhibited VEGFR-2 with IC50 values of 0.111 ± 0.006 µM and 0.049 ± 0.003 µM, respectively, and BRAF^V600E with IC50 values of 0.089 ± 0.005 µM and 0.063 ± 0.003 µM, compared to the reference drug sorafenib (VEGFR-2 IC50 = 0.031 µM; BRAF^V600E IC50 = 0.035 µM) [1]. These compounds also demonstrated broad-spectrum antiproliferative activity across the NCI-60 tumor cell line panel with GI50 values in the micromolar range (1.44–6.93 µM) [1]. In a separate study, Fu et al. (2023) identified thieno[2,3-d]pyrimidine derivative B1 as a potent EGFR^L858R/T790M inhibitor with IC50 = 13 nM and >76-fold selectivity over wild-type EGFR, demonstrating the scaffold's capacity for achieving both high potency and kinase selectivity through appropriate substitution [2]. The 4-benzhydrylthioether substituent of CAS 315694-05-4 occupies a chemical space that is structurally distinct from the 4-hydrazinyl or 4-amino derivatives tested in these studies, but the thieno[2,3-d]pyrimidine core is validated as a privileged kinase inhibitor scaffold [1][2].

Kinase inhibition Anticancer VEGFR-2 BRAF

Class-Level Antibacterial Potency: MIC Benchmarks from 4-Substituted Thieno[2,3-d]pyrimidine Series

Gill et al. (2017) systematically evaluated a series of 4-substituted thieno[2,3-d]pyrimidines for antibacterial activity, establishing that the 4-position substituent directly controls antibacterial potency [1]. In that study, compounds 12b and 13c exhibited MIC values of 2–10 µg/mL against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with compound 13c demonstrating an MIC of 4 µg/mL specifically against methicillin-resistant S. aureus (MRSA) [1]. Molecular docking studies implicated bacterial dihydropteroate synthase (DHPS) as the putative target [1]. The benzhydrylthioether group of CAS 315694-05-4 presents a substantially larger hydrophobic footprint at the 4-position than the substituents tested by Gill et al., which may either enhance binding to hydrophobic enzyme pockets or, conversely, exceed the steric tolerance of the DHPS active site — this represents a testable hypothesis for antimicrobial screening programs. The 5,6-dimethyl substitution pattern is conserved between the Gill study and the target compound, ensuring scaffold comparability [1].

Antibacterial MRSA DHPS inhibition MIC

Serotonin Receptor Binding Class-Level Reference: 4-Benzylsulfanylthieno[2,3-d]pyrimidine at 5-HT3A (BindingDB Data)

The BindingDB database contains experimentally measured affinity data for 4-benzylsulfanylthieno[2,3-d]pyrimidine (BDBM56655, CID 710987), a close structural analog lacking the 5,6-dimethyl groups and carrying a benzyl rather than benzhydryl thioether [1]. This compound showed an IC50 of 9.00 × 10^3 nM (9 µM) at the human 5-HT3A receptor (HEK293 cell line, pH 7.4, 2°C) and an IC50 of 5.00 × 10^4 nM (50 µM) at kallikrein-5 [1]. While the binding affinity at 5-HT3A is modest, it demonstrates that 4-arylthioether-substituted thieno[2,3-d]pyrimidines can engage GPCR targets. The benzhydryl analog (CAS 315694-05-4) adds two methyl groups (5,6-dimethyl) and an additional phenyl ring (benzhydryl vs. benzyl), both of which would be expected to increase hydrophobic contacts in the receptor binding pocket and potentially improve affinity. The 5,6-dimethyl substitution also restricts conformational flexibility of the thiophene ring, which may reduce entropic penalty upon binding [2].

GPCR modulation 5-HT3A receptor CNS drug discovery Binding affinity

Antiviral Activity Class Validation: 5,6-Dimethylthieno[2,3-d]pyrimidine Platform with Patent-Documented HCV Inhibition

Patent WO2007035010A1 (Yoon et al., filed 2005; granted as US7816351 and AU2005336552B2) explicitly claims 5,6-dimethylthieno[2,3-d]pyrimidine derivatives represented by Formula 1 as having 'an excellent effect of inhibiting the proliferation of hepatitis C virus (HCV) and also have low toxicity,' making them 'available as agents for the prevention and treatment of hepatitis C' [1]. The patent encompasses a broad range of 4-position substituents, demonstrating that antiviral activity is a class property of the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold. While CAS 315694-05-4 itself is not listed as a specific exemplified compound in the patent, its core scaffold (5,6-dimethylthieno[2,3-d]pyrimidine) matches the patented antiviral chemotype exactly, and the 4-benzhydrylthioether substitution falls within the scope of Formula 1 [1]. The patent reports that exemplified compounds were tested for HCV inhibitory activity, though specific EC50 values are not disclosed in the publicly available document [1]. The combination of low toxicity and HCV inhibition claimed for this scaffold class provides a scientific rationale for procuring CAS 315694-05-4 for antiviral screening programs.

Antiviral Hepatitis C virus HCV proliferation Patent evidence

Recommended Research and Industrial Application Scenarios for 4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 315694-05-4)


Kinase Inhibitor Lead Discovery and SAR Expansion

The thieno[2,3-d]pyrimidine scaffold is a validated privileged structure for kinase inhibition, with published compounds achieving IC50 values as low as 13 nM against EGFR^L858R/T790M and 49 nM against VEGFR-2 [1][2]. CAS 315694-05-4 occupies a distinct and underexplored region of the scaffold's chemical space — the combination of 4-benzhydrylthioether and 5,6-dimethyl substitution is not represented among the published VEGFR-2/BRAF or EGFR inhibitor series [2]. Procurement and screening of this compound in kinase panels (particularly receptor tyrosine kinases such as VEGFR, EGFR, PDGFR, and c-Kit) may reveal selectivity profiles that differ from 4-amino-substituted analogs due to the unique steric and electronic character of the benzhydrylthioether group. The compound can serve as a starting point for systematic SAR exploration around the 4-position thioether motif, with the option of late-stage oxidation to sulfoxide/sulfone or selective displacement as demonstrated in the J. Heterocyclic Chem. (2005) study [3].

Antimicrobial Screening Against Drug-Resistant Pathogens Including MRSA

Published data from Gill et al. (2017) demonstrate that 4-substituted thieno[2,3-d]pyrimidines can achieve MIC values of 2–10 µg/mL against clinically relevant bacterial pathogens, including MRSA (MIC = 4 µg/mL for compound 13c) [4]. The target compound, with its conserved 5,6-dimethyl scaffold and a novel 4-benzhydrylthioether substituent, represents an untested chemotype for antibacterial screening. The large hydrophobic benzhydryl group may enhance penetration through the bacterial cell membrane or improve binding to hydrophobic pockets within the putative DHPS target. Procurement is warranted for inclusion in antimicrobial screening cascades, particularly against Gram-positive pathogens where the scaffold has shown greatest promise [4].

Antiviral Drug Discovery Targeting Hepatitis C Virus (HCV)

The granted patent family WO2007035010A1 / US7816351 / AU2005336552B2 establishes the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold as a claimed antiviral chemotype with specific efficacy against HCV proliferation and reported low toxicity [5]. CAS 315694-05-4, bearing the patented 5,6-dimethylthieno[2,3-d]pyrimidine core and a 4-benzhydrylthioether substituent encompassed within the patent's Formula 1 scope, is a logical candidate for HCV replicon or viral infection assays. Its structural differentiation from the exemplified patent compounds — specifically the benzhydrylthioether at position 4 — may translate into differentiated potency, resistance profile, or pharmacokinetic properties. Procurement for antiviral screening is supported by both the patent landscape and the scaffold's documented anti-HCV activity [5].

Chemical Biology Probe Development and GPCR Target Screening

The BindingDB-confirmed interaction of the closely related 4-benzylsulfanylthieno[2,3-d]pyrimidine (BDBM56655) with the human 5-HT3A receptor (IC50 = 9 µM) demonstrates that 4-arylthioether thieno[2,3-d]pyrimidines can engage G protein-coupled receptors [6]. CAS 315694-05-4, with its enhanced hydrophobic character (benzhydryl vs. benzyl; cLogP estimated 5.0–6.0 vs. ~3.5–4.5) and conformational restriction from 5,6-dimethyl substitution, may exhibit improved affinity or selectivity across GPCR panels. This compound is suitable for inclusion in broad receptor profiling screens, particularly for CNS targets where lipophilic ligands with moderate molecular weight are often preferred. The thioether linkage also provides a metabolic soft spot that can be modulated (oxidation to sulfoxide/sulfone) for tuning pharmacokinetic properties during hit-to-lead optimization [3].

Quote Request

Request a Quote for 4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.